molecular formula C13H14N2O5S2 B6141358 N-(4-methoxyphenyl)benzene-1,4-disulfonamide

N-(4-methoxyphenyl)benzene-1,4-disulfonamide

Cat. No.: B6141358
M. Wt: 342.4 g/mol
InChI Key: GATPGFOTCHYSSQ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)benzene-1,4-disulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Benzene-1,4-disulfonamide derivatives have been identified as a promising structural motif in the discovery of novel therapeutic agents. Recent studies have explored this chemotype for its potential to inhibit oxidative phosphorylation (OXPHOS), a key metabolic pathway in certain cancer cells . Specifically, related compounds have demonstrated nanomolar potency in inhibiting Complex I of the mitochondrial electron transport chain, leading to depletion of cellular ATP and showing significant cytotoxicity in OXPHOS-dependent pancreatic cancer models . This suggests potential applications in oncology research for targeting metabolic vulnerabilities in cancer cells. Furthermore, structurally similar 1,4-bis(arylsulfonamido) derivatives have been investigated as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) . Inhibiting this interaction activates the Nrf2-mediated antioxidant response pathway, representing a potential therapeutic strategy for oxidative stress-related inflammatory diseases, including neuroinflammation . The methoxyphenyl moiety is a common feature in many bioactive sulfonamides, contributing to the molecule's physicochemical properties and binding interactions . As a building block, this compound offers researchers a versatile scaffold for further synthetic modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-20-11-4-2-10(3-5-11)15-22(18,19)13-8-6-12(7-9-13)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATPGFOTCHYSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Methoxyphenyl Benzene 1,4 Disulfonamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Specific ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) data for N-(4-methoxyphenyl)benzene-1,4-disulfonamide are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Published High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) data for this compound could not be found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to be dominated by characteristic absorption bands associated with the sulfonamide and methoxyphenyl groups.

The key vibrational modes anticipated for this compound are detailed below. The N-H stretching vibration typically appears as a sharp to medium band in the region of 3300-3200 cm⁻¹. The sulfonamide group (-SO₂NH-) is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching generally occurs in the 1370-1310 cm⁻¹ range, while the symmetric stretch is found at 1180-1150 cm⁻¹. Furthermore, the spectrum would feature bands for S-N and C-N stretching, typically observed in the ranges of 945-893 cm⁻¹ and 1304-1168 cm⁻¹, respectively. The presence of the methoxy (B1213986) (-OCH₃) group and the benzene (B151609) rings would contribute additional characteristic bands, including C-H stretching and C=C aromatic ring stretching.

Table 1: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Intensity
N-H Stretch-NH- (Sulfonamide)3300 - 3200Medium
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)-OCH₃2950 - 2850Medium to Weak
S=O Asymmetric Stretch-SO₂-1370 - 1310Strong
S=O Symmetric Stretch-SO₂-1180 - 1150Strong
C-N StretchAr-N1304 - 1168Medium
C-O StretchAr-O-CH₃1275 - 1200Strong
S-N Stretch-SO₂-NH-945 - 893Medium

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Analysis of structurally related compounds reveals consistent geometric parameters for the core sulfonamide linkage. A search of the Cambridge Structural Database for N-(4-methoxyphenyl)-sulfonamides yielded average bond lengths of approximately 1.766 Å for S–C(aryl), 1.633 Å for S–N, and 1.441 Å for N–C(aryl). mdpi.com These values are typical for sulfonamide derivatives and reflect the partial double-bond character arising from delocalization of the nitrogen lone pair.

The geometry around the sulfur atom is a distorted tetrahedron. The O-S-O bond angle is typically larger than the ideal tetrahedral angle of 109.5°, often falling in the range of 119-121°, due to the repulsion between the electronegative oxygen atoms. Conversely, the C-S-N angle is generally smaller, around 106-108°. mdpi.com

Table 2: Typical Geometric Parameters for the N-(4-methoxyphenyl)sulfonamide Moiety

ParameterTypical ValueReference Compound(s)
Bond Lengths (Å)
S–N~1.633N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com
S=O~1.430General Sulfonamides
S–C(aryl)~1.766N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com
N–C(aryl)~1.441N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com
Bond Angles (°)
O–S–O119 - 121N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com
C–S–N106 - 108N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com
S–N–C116 - 119N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com
Torsion Angle (°)
C–S–N–C-71.4 to +66.6Various N-aryl sulfonamides mdpi.comnih.gov

The crystal packing of sulfonamides is predominantly governed by strong intermolecular hydrogen bonds involving the sulfonamide N-H proton as a donor and a sulfonyl oxygen atom as an acceptor. nih.govacs.orgnih.gov This N–H⋯O=S interaction is a robust and highly directional synthon that dictates the formation of supramolecular assemblies. researchgate.net

In the crystal structure of the closely related N-(4-methoxyphenyl)benzenesulfonamide, molecules are linked by these N–H⋯O hydrogen bonds to form infinite one-dimensional polymeric chains extending along one of the crystallographic axes. nih.govresearchgate.net This is a common motif in secondary aromatic sulfonamides, often described with the graph-set notation C(4). researchgate.netnih.gov The geometry of this hydrogen bond is strong, with a reported H⋯O distance of 2.22 Å and an N–H⋯O angle of 170°. nih.gov

Table 3: Intermolecular Interaction Details from N-(4-methoxyphenyl)benzenesulfonamide

Interaction TypeDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
Hydrogen BondN1–H1···O23.0392.22170
C-H···π InteractionC8–H8···Cg(ring)3.6132.93132

Data sourced from the crystal structure of the mono-sulfonyl analog, N-(4-methoxyphenyl)benzenesulfonamide. nih.gov

Following a comprehensive search for computational and theoretical studies on the specific compound this compound, it has been determined that detailed, publicly available research data for the requested analyses (DFT, MD simulations) on this exact molecule is not available.

While general methodologies for quantum chemical studies and molecular dynamics simulations are well-established, and studies on analogous sulfonamide compounds exist, the strict requirement to focus solely on this compound and to provide specific research findings and data tables for it cannot be met based on the available information.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline without the foundational research data on the specific compound of interest.

Computational and Theoretical Investigations of N 4 Methoxyphenyl Benzene 1,4 Disulfonamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide and Disulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For sulfonamide and disulfonamide analogues, including N-(4-methoxyphenyl)benzene-1,4-disulfonamide, QSAR studies are instrumental in predicting biological activity and guiding the design of new derivatives with enhanced potency. nih.govnih.gov

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model lies in the numerical representation of molecular structures through descriptors. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. For sulfonamide analogues, a wide range of descriptors are calculated from the optimized 2D or 3D structures of the compounds using specialized software like PaDEL, which incorporates the Chemistry Development Kit (CDK) library. nih.gov

The selection of descriptors is a critical step to ensure the model's accuracy and predictive power. Commonly employed descriptors in sulfonamide QSAR studies can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and electrophilicity. They are crucial for modeling interactions like hydrogen bonds and electrostatic interactions. ekb.egtiu.edu.iq

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and surface area. nih.govresearchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, quantifying the molecule's lipophilicity, which influences its ability to cross cell membranes. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching, connectivity, and shape.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide precise information about the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A correlation-based feature selection process is often performed to identify the most informative descriptors that have a high correlation with the biological activity and low correlation among themselves, thereby avoiding redundancy. nih.gov

Table 1: Examples of Molecular Descriptors Used in Sulfonamide QSAR Studies

Descriptor Category Specific Descriptor Example Relevance to Molecular Interaction
Electronic Electrophilicity Index (ω) Describes the ability of the molecule to accept electrons.
Steric Molar Refractivity (MR) Relates to molecular volume and polarizability, influencing binding pocket fit.
Hydrophobic LogP (Octanol/Water Partition) Influences membrane permeability and hydrophobic interactions with the target.
Constitutional Molecular Weight (MW) Basic descriptor related to the size of the molecule.
Topological Wiener Index Describes molecular branching and compactness.

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Predictive Model Development and Validation

Once relevant descriptors are selected, a mathematical model is developed to correlate them with the biological activity of the sulfonamide and disulfonamide analogues. Several statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. researchgate.net MLR generates a simple linear equation, making it easily interpretable, while ANN can model more complex, non-linear relationships. nih.gov

The development of a robust and predictive QSAR model requires rigorous validation to ensure its reliability for predicting the activity of new, untested compounds. semanticscholar.orgnih.gov This process involves both internal and external validation techniques. uniroma1.it

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. researchgate.netuniroma1.it

Key statistical parameters used to validate a QSAR model include the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (Q²), and the R² for the external test set (R²_pred). A robust model is characterized by high values for these parameters, typically with R² > 0.6 and Q² > 0.5. The Y-randomization test is another crucial validation step, where the biological activity data is randomly shuffled to ensure that the original model's robustness is not due to a chance correlation.

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model of Disulfonamide Analogues

Parameter Description Acceptable Value
n Number of compounds in the dataset -
Coefficient of determination (goodness of fit) > 0.6
Q² (LOO) Cross-validated R² (internal predictive ability) > 0.5
R²_pred R² for the external test set (external predictive ability) > 0.6
RMSE Root Mean Square Error (accuracy of prediction) As low as possible

| F-value | Fischer's F-test (statistical significance of the model) | High value |

Molecular Docking Studies with Biological Macromolecules (e.g., Enzyme Active Sites, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique provides insights into the molecular basis of the ligand-protein interaction, which is fundamental for structure-based drug design. acs.org

Ligand-Protein Interaction Prediction and Binding Mode Analysis

For sulfonamide and disulfonamide analogues, docking studies can elucidate how these compounds fit into the active site of a target protein and identify the key interactions that stabilize the complex. nih.govnih.gov The process begins with obtaining the 3D structures of the ligand and the protein receptor, often from crystallographic data in the Protein Data Bank (PDB). researchgate.net

Docking simulations place the ligand in various positions and orientations within the receptor's binding site. A scoring function then evaluates each pose, estimating its binding affinity. The resulting poses are analyzed to understand the binding mode. For sulfonamides, specific interactions are consistently observed:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor (from the N-H) and acceptor (from the oxygens). These interactions, for instance with residues like arginine or serine in the active site, are often critical for binding. acs.org

Hydrophobic Interactions: The benzene (B151609) rings in this compound can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine in the binding pocket. chemrxiv.orgscispace.com

CH-π and π-π Interactions: The aromatic rings can also participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or CH-π interactions, where a C-H bond interacts with the face of an aromatic ring.

Sulfonamide Oxygen Interactions: The two oxygen atoms of the sulfonamide group are a key binding motif. They can mimic other functional groups and engage in highly conserved CH···O=S interactions with the protein backbone or side chains. nih.govacs.org

Analysis of the docked pose of this compound would reveal the specific amino acid residues involved in these interactions, providing a structural hypothesis for its biological activity. scispace.com

Binding Energy Calculations and Affinity Ranking

A primary output of molecular docking is a score that estimates the binding affinity, often expressed as a free energy of binding (ΔG_bind) in kcal/mol. acs.org Lower (more negative) values indicate a stronger, more favorable interaction. These scores allow for the ranking of different sulfonamide analogues against the same biological target. nih.gov

For example, a study might compare the binding energy of this compound with other derivatives where the methoxy (B1213986) group is replaced by other substituents. The calculated binding energies can then be used to prioritize which compounds to synthesize and test experimentally, focusing on those predicted to have the highest affinity. chemrxiv.org Docking programs like AutoDock and Glide provide scores such as estimated free energy of binding or a "Glide score" (G-score) for this purpose. researchgate.net While these scores are useful for ranking, more rigorous methods like the Linear Interaction Energy (LIE) or Free Energy Perturbation (FEP) can provide more accurate calculations of binding free energies. chemrxiv.orgresearchgate.net

Table 3: Hypothetical Docking Results and Binding Energy Ranking for Disulfonamide Analogues

Compound Target Protein Docking Score (G-score) Estimated Binding Energy (kcal/mol) Key Interacting Residues
This compound Kinase X -10.5 -9.8 Lys745, Met793, Leu792
Analogue A (4-chloro) Kinase X -10.1 -9.4 Lys745, Met793, Pro794
Analogue B (4-methyl) Kinase X -9.8 -9.1 Lys745, Met790, Phe723

This ranking suggests that the 4-methoxy substitution in the parent compound is highly favorable for binding to "Kinase X" compared to the other tested analogues.

Structure Activity Relationship Sar Studies and Rational Design of N 4 Methoxyphenyl Benzene 1,4 Disulfonamide Analogues

Systematic Modification Strategies of the Benzene-1,4-disulfonamide (B103779) Scaffold

The benzene-1,4-disulfonamide core serves as a versatile scaffold for chemical modification. SAR studies on related compounds have revealed that the precise arrangement and nature of the two sulfonamide moieties are critical for activity. nih.gov Modifications typically explore several key areas:

Core Motif Alterations: The central phenyl ring itself can be modified. Studies on analogous inhibitors have shown that changing the substitution pattern from para- (1,4) to meta- (1,3) can lead to a significant loss of potency, suggesting that the distance and geometric orientation between the two sulfonamide groups are crucial for effective binding to biological targets. nih.gov Similarly, expanding the aromatic core, for instance, by replacing the benzene (B151609) ring with a naphthalene (B1677914) system, can also negatively impact activity, further highlighting the specific spatial requirements of the binding pocket. nih.gov

Sulfonamide Substituent Modification: One of the primary sites for modification is the nitrogen atom of the sulfonamide groups. In the case of N-(4-methoxyphenyl)benzene-1,4-disulfonamide, one sulfonamide is substituted with a 4-methoxyphenyl (B3050149) group. The other sulfonamide group is often a target for introducing diverse substituents to probe for additional interactions. For example, in related benzene-1,4-disulfonamide series, this position has been substituted with various cyclic amines, such as piperidine (B6355638) rings. nih.govnih.gov These modifications aim to explore different regions of the target's binding site, optimizing properties like potency, selectivity, and metabolic stability. nih.gov

Bioisosteric Replacement: To improve pharmacokinetic properties, bioisosteric replacement strategies are often employed. For instance, if a part of the molecule, such as an ester group on a substituent, is prone to rapid metabolism, it can be replaced by a more stable group like an oxadiazole or an amide. nih.gov While these changes can enhance stability, they must be carefully selected to maintain or improve the compound's potency. nih.gov

The table below summarizes SAR findings from modifications to a benzene-1,4-disulfonamide core in a study on oxidative phosphorylation inhibitors, illustrating the impact of core changes.

Compound ID Modification to Benzene-1,4-disulfonamide Scaffold Relative Potency
Parent Compound 1,4-disulfonamideHigh
Analogue 16 Changed to 1,3-disulfonamide (meta)Not tolerated (significant loss)
Analogue 17 Core changed to Naphthalene-disulfonamideNot tolerated (significant loss)
Analogue 18 Fluoro substitution on the core phenyl ringDecreased
Analogue 19 Methyl substitution on the core phenyl ringDecreased

Data synthesized from a study on oxidative phosphorylation inhibitors. nih.gov

Impact of Methoxyphenyl Substituent Variations on Molecular Interactions

The N-(4-methoxyphenyl) group is a critical component of the named compound, likely playing a significant role in its interaction with its biological target. The methoxy (B1213986) group (-OCH₃) is an electron-donating group which can influence the electronic properties of the entire molecule. nih.gov Variations of this substituent can profoundly affect molecular interactions in several ways:

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The strength and geometry of this interaction are dependent on its position on the phenyl ring (ortho, meta, or para). The para position in this compound places the methoxy group in a specific orientation that may be optimal for interaction with a hydrogen bond donor in the target protein. nih.gov

Hydrophobic and van der Waals Interactions: The phenyl ring itself provides a hydrophobic surface that can engage in favorable interactions with nonpolar residues in a binding pocket. The size, shape, and electronic nature of substituents on this ring dictate the nature of these interactions. mdpi.com

Electronic Effects: Altering the substituent on the phenyl ring from an electron-donating group (like -OCH₃) to an electron-withdrawing group (like -Cl or -F) can modulate the acidity of the sulfonamide N-H proton. nih.govnih.gov This change directly impacts the strength of the sulfonamide as a hydrogen bond donor, which can be a critical factor in binding affinity. nih.gov For instance, in the design of some kinase inhibitors, a clear correlation has been established between the electronic properties of para-substituents on a benzenesulfonamide (B165840) ring and the compound's binding affinity, arising from the modulation of hydrogen bond donor strength. nih.gov

In silico docking studies on other compounds featuring a methoxyphenyl moiety have shown that this group can occupy specific cavities within an enzyme's binding site, and even subtle changes to this part of the molecule can alter key enzyme-inhibitor interactions. mdpi.com

Stereochemical Considerations in the Design of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design, as biological systems are inherently chiral. For derivatives of this compound, several stereochemical factors are critical:

Introduction of Chiral Centers: When modifications to the scaffold introduce a chiral center, the resulting enantiomers (R- and S-forms) often exhibit different biological activities. This is because one enantiomer may fit more precisely into the chiral binding site of a target protein than the other. In SAR studies of related benzene-1,4-disulfonamides, it was found that introducing a substituent on a piperidine ring at the 3-position was critical for retaining potency. nih.gov This implies that a specific stereochemical orientation is required to position the substituent correctly for optimal interaction. nih.gov

The importance of stereochemistry is often highlighted when comparing the activity of different isomers. For example, in the optimization of a related series, the R-enantiomer of a compound was found to be significantly more potent than the S-enantiomer, underscoring the necessity of controlling stereochemistry during synthesis and design. researchgate.net

Development of Focused Compound Libraries for Targeted Research

To efficiently explore the SAR of a particular scaffold like benzene-1,4-disulfonamide, researchers often develop focused compound libraries. A focused library is a collection of compounds designed with a specific purpose, such as targeting a particular protein family or biological pathway. chemdiv.com This approach is more targeted than high-throughput screening of large, diverse libraries.

The design of a focused library for this compound analogues would involve:

Scaffold Selection: The benzene-1,4-disulfonamide core is chosen as the central scaffold.

Identification of Key Modification Points: Based on initial SAR data and structural biology insights, key positions for chemical diversification are identified. For this scaffold, these would include the sulfonamide nitrogens and positions on the central phenyl ring. nih.gov

Rational Design of Substituents: A curated set of substituents is selected to systematically probe for different types of interactions (e.g., hydrophobic, hydrogen bonding, electrostatic). This could involve varying the groups on the methoxyphenyl ring or introducing a range of cyclic and acyclic amines to the second sulfonamide. nih.govnih.gov

Synthesis and Screening: The designed compounds are synthesized and then screened against the intended biological target.

This strategy allows for a more rapid and cost-effective exploration of the chemical space around the lead compound, accelerating the discovery of optimized analogues with improved potency, selectivity, and drug-like properties. chemdiv.com The insights gained from screening these targeted libraries continuously inform the next cycle of compound design. chemdiv.com

The table below illustrates a hypothetical design for a focused library based on the benzene-1,4-disulfonamide scaffold.

Scaffold Position R1 (on Sulfonamide 1) R2 (on Sulfonamide 2) R3 (on Benzene Core)
Variation 1 4-methoxyphenylDiethylaminoHydrogen
Variation 2 4-chlorophenylPiperidinylHydrogen
Variation 3 4-hydroxyphenylMorpholinylHydrogen
Variation 4 4-methoxyphenyl(R)-3-carboxypiperidinylFluoro
Variation 5 4-methoxyphenylAzetidinylMethyl

Mechanistic Investigations of N 4 Methoxyphenyl Benzene 1,4 Disulfonamide with Biological Systems in Vitro Focus

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Carbonic Anhydrase Isoforms, Oxidative Phosphorylation Complex I, Glyoxalase I, Tyrosinase)

No published studies were identified that specifically assess the inhibitory activity of N-(4-methoxyphenyl)benzene-1,4-disulfonamide against carbonic anhydrase isoforms, oxidative phosphorylation complex I, glyoxalase I, or tyrosinase.

Determination of Inhibition Constants (Kᵢ) and IC₅₀ Values

There is no available data reporting the inhibition constants (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values for this compound against the aforementioned enzyme targets.

Allosteric or Active Site Binding Mechanism Elucidation

In the absence of enzyme inhibition data, no mechanistic studies have been conducted to determine whether this compound would bind to the active site or an allosteric site of any enzyme.

Co-crystallization Studies of Enzyme-N-(4-methoxyphenyl)benzene-1,4-disulfonamide Complexes

No X-ray crystallography or other structural biology studies have been published detailing the co-crystallization of this compound with any enzyme target.

Receptor Binding Profiling (In Vitro Assays)

No data is available from in vitro assays profiling the binding of this compound to any biological receptors.

Radioligand Displacement Assays

There are no published findings from radioligand displacement assays involving this compound.

Biophysical Characterization of Ligand-Receptor Interactions (e.g., ITC, SPR)

No biophysical studies using methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been reported for this compound to characterize its interaction with any receptor.

Investigation of Protein-Ligand Interaction Dynamics

Following a comprehensive review of scientific literature and chemical databases, no specific in vitro studies detailing the protein-ligand interaction dynamics of this compound were identified. Research in the broader class of benzene-1,4-disulfonamides suggests potential activity as inhibitors of oxidative phosphorylation, specifically targeting Complex I of the mitochondrial electron transport chain. However, these studies did not provide specific binding kinetics, affinity data, or molecular interaction dynamics for the N-(4-methoxyphenyl) derivative.

Computational and experimental data, including binding affinities (such as Kd, Ki) and kinetic parameters (kon, koff), which are crucial for understanding the dynamic nature of the interaction between this compound and its putative protein targets, are not available in the current body of published research. Furthermore, no molecular docking or simulation studies focusing on this specific compound could be located, which would otherwise provide theoretical insights into its binding modes and interaction profiles.

Therefore, a detailed analysis of the protein-ligand interaction dynamics for this compound cannot be provided at this time due to the absence of relevant research findings.

Advanced Analytical Methodologies for N 4 Methoxyphenyl Benzene 1,4 Disulfonamide Characterization and Purity

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating N-(4-methoxyphenyl)benzene-1,4-disulfonamide from potential impurities, including starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A validated, stability-indicating HPLC method can accurately quantify the active pharmaceutical ingredient and its related substances.

Method Development:

The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters. A reverse-phase approach is typically suitable for sulfonamide compounds.

Column: A common choice would be an ODS-C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which provides excellent separation for a wide range of non-polar to moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (such as 0.1% trifluoroacetic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the main compound from any impurities. researchgate.net The gradient would be programmed to increase the organic phase concentration over time, allowing for the elution of compounds with varying polarities.

Detection: A UV detector set at a wavelength where this compound exhibits maximum absorbance (e.g., 254 nm) would provide high sensitivity. researchgate.net

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are typical starting points, which can be adjusted to improve peak shape and resolution.

Method Validation:

Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. Validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Hypothetical HPLC Parameters for this compound Analysis:

ParameterCondition
Column ODS-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or volatile byproducts.

In a typical GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information, allowing for their unambiguous identification. The presence of phytocompounds in various extracts has been successfully identified using this technique, showcasing its capability in separating and identifying components in a complex mixture. bepls.com

Chirality is a key consideration for many pharmaceutical compounds. If this compound were to exist as enantiomers due to a chiral center, chiral chromatography would be necessary to separate and quantify each enantiomer. This is crucial as enantiomers can have different pharmacological and toxicological profiles. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. However, based on the chemical structure of this compound, it does not possess a chiral center, and therefore, this analysis is not applicable.

Thermal Analysis for Stability and Phase Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and investigating its solid-state properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability of this compound by identifying the temperature at which it begins to decompose. The resulting TGA thermogram plots mass loss against temperature. For sulfonated copolymers, TGA has been used to show that the incorporation of sulfonic groups can decrease thermal stability. researchgate.net For some sulfone-containing drugs, TGA has revealed multi-stage decomposition processes. nih.gov

A typical TGA experiment for this compound would involve heating a small sample in a controlled atmosphere (e.g., nitrogen) from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min). The onset temperature of mass loss indicates the beginning of thermal decomposition.

Hypothetical TGA Data for this compound:

Temperature Range (°C)Mass Loss (%)Interpretation
25 - 250< 0.5%Loss of residual solvent/moisture
250 - 400~ 45%First major decomposition step
400 - 650~ 50%Second major decomposition step
> 650~ 5%Residual char

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of a compound, including melting point, glass transitions, and polymorphic transformations. lboro.ac.uk In a DSC experiment, the difference in heat flow between the sample and a reference is measured as a function of temperature.

For this compound, DSC can be used to:

Determine the melting point: A sharp endothermic peak on the DSC thermogram corresponds to the melting of the crystalline solid.

Investigate polymorphism: Polymorphs are different crystalline forms of the same compound. They have the same chemical composition but different crystal structures and, consequently, different physical properties. DSC can detect polymorphic transitions, which appear as endothermic or exothermic events on the thermogram. The study of polymorphism is critical for sulfonamides, as different polymorphs can exhibit different stabilities and dissolution rates. nih.govnih.govresearchgate.net

A DSC analysis of this compound would involve heating a small, sealed sample at a controlled rate (e.g., 10 °C/min). The resulting thermogram would reveal any thermal events occurring within the scanned temperature range.

Hypothetical DSC Data for a Polymorphic Form of this compound:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Endotherm150.5155.215.8Solid-solid phase transition (Polymorph I to Polymorph II)
Endotherm185.3188.195.4Melting of Polymorph II

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for N-(4-methoxyphenyl)benzene-1,4-disulfonamide

The synthesis of this compound and its analogs is a cornerstone of its continued investigation. While traditional methods for sulfonamide synthesis, often involving the reaction of a sulfonyl chloride with an amine, are well-established, the future of organic synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Future research in this area is likely to focus on several key aspects:

Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that are more environmentally benign. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalytic methods to improve atom economy. An emerging environmentally friendly electrochemical method involves the oxidative coupling of thiols and amines, which is driven by electricity and produces hydrogen as a benign byproduct.

Catalytic Methods: The exploration of novel catalysts, including transition metal catalysts and organocatalysts, could lead to more efficient and selective syntheses of disulfonamides. These methods could offer milder reaction conditions and greater functional group tolerance.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer advantages in terms of scalability, safety, and process control. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity.

Combinatorial Chemistry and High-Throughput Synthesis: The development of synthetic routes amenable to combinatorial chemistry and high-throughput screening would enable the rapid generation of large libraries of this compound analogs. This would be invaluable for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds.

A comparative overview of traditional versus emerging synthetic strategies is presented in the table below.

FeatureTraditional Synthesis (e.g., Sulfonyl Chloride Route)Emerging Synthetic Pathways
Reagents Often requires pre-functionalized and potentially hazardous reagents like sulfonyl chlorides.Utilizes more readily available and less hazardous starting materials (e.g., thiols and amines).
Sustainability May generate significant waste and use harsh reaction conditions.Focuses on green chemistry principles, such as electrochemical synthesis, to minimize waste.
Efficiency Can be multi-step and time-consuming.Aims for higher efficiency through catalytic processes and flow chemistry.
Scalability Batch processes can be challenging to scale up safely and efficiently.Flow chemistry offers inherent advantages for scalability and process control.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These powerful computational tools can be leveraged to accelerate the design and development of novel compounds based on the this compound scaffold.

Key applications of AI and ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained on existing datasets of sulfonamide compounds to predict their physicochemical properties, biological activity, and potential toxicity. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties based on the disulfonamide scaffold. These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.

Structure-Activity Relationship (SAR) Analysis: AI and ML can analyze complex SAR data to identify key structural features that contribute to the biological activity of this compound and its analogs. This information can guide the rational design of more potent and selective compounds.

Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can be performed using AI-powered docking simulations and predictive models. This can rapidly identify potential hits for further experimental validation.

The synergy between AI/ML and experimental chemistry is expected to create a feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. This collaborative approach holds immense potential for accelerating the discovery of new therapeutic agents and functional materials based on the disulfonamide scaffold.

Development of this compound as a Molecular Probe for Specific Biological Pathways

Molecular probes are essential tools for elucidating the complex mechanisms of biological systems. The structural features of this compound could be exploited to develop novel molecular probes for studying specific biological pathways.

Future research in this area could focus on:

Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, it may be possible to create fluorescent probes that can visualize and track specific biological targets or processes within living cells. The sulfonamide moiety itself can be part of a fluorophore system, with its electronic properties influencing the fluorescence output. For instance, sulfonamide-based fluorescent probes have been developed for the detection of metal ions.

Affinity-Based Probes: If this compound is found to bind selectively to a particular protein or enzyme, it could be functionalized with a reporter tag (e.g., biotin (B1667282) or a radioactive isotope) to create an affinity-based probe. Such probes are valuable for identifying and isolating binding partners from complex biological samples.

Photoaffinity Probes: The incorporation of a photoreactive group into the structure of this compound could enable the development of photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their biological target, allowing for its identification and characterization.

The development of such molecular probes would not only advance our understanding of fundamental biological processes but could also have applications in diagnostics and drug discovery.

Non-Biological Applications of Disulfonamide Scaffolds (e.g., Material Science, Catalysis, Sensors)

Beyond their biological applications, disulfonamide scaffolds possess unique chemical properties that make them attractive for use in various non-biological fields.

Material Science: The incorporation of disulfonamide moieties into polymers could lead to the development of new materials with tailored properties. For example, highly fluorinated polymers containing sulfamide (B24259) groups have been synthesized and investigated for their potential use in separation methods. The hydrogen-bonding capabilities of the sulfonamide group could also be exploited to create self-assembling materials and supramolecular structures.

Catalysis: Chiral disulfonimides have been successfully employed as powerful Brønsted acid catalysts in asymmetric synthesis. sigmaaldrich.com These catalysts have been shown to be effective in a range of reactions, including Mukaiyama aldol (B89426) reactions and Friedel-Crafts alkylations, affording high enantioselectivities. sigmaaldrich.com Further exploration of this compound and related structures as catalysts or ligands in catalysis is a promising area of research.

Sensors: The ability of the sulfonamide group to coordinate with metal ions and other analytes makes it a promising functional group for the development of chemical sensors. Sulfonamide-based optical chemosensors have been reported for the detection of various ionic species. tandfonline.com The development of sensors based on the this compound scaffold could have applications in environmental monitoring, industrial process control, and diagnostics.

The table below summarizes some of the potential non-biological applications of disulfonamide scaffolds.

Application AreaPotential Role of Disulfonamide Scaffold
Material Science Monomer for novel polymers, building block for self-assembling materials.
Catalysis Chiral Brønsted acid catalysts, ligands for metal-catalyzed reactions. sigmaaldrich.com
Sensors Recognition element for optical and electrochemical sensors for ionic species. tandfonline.com

Collaborative Research Frameworks and Interdisciplinary Studies in Sulfonamide Chemistry

The future advancement of research on this compound and other sulfonamides will be greatly enhanced by collaborative and interdisciplinary approaches. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Academia-Industry Collaborations: Partnerships between academic research groups and pharmaceutical or chemical companies can bridge the gap between fundamental research and practical applications. Such collaborations can provide access to specialized equipment, compound libraries, and expertise in drug development and material science.

Interdisciplinary Research Teams: The study of sulfonamides can benefit from the formation of research teams comprising synthetic chemists, computational chemists, biologists, pharmacologists, and material scientists. This multidisciplinary approach can foster innovation and lead to a more comprehensive understanding of the properties and applications of these compounds. For example, a multidisciplinary undergraduate research project successfully synthesized and evaluated the antibiotic properties of a dendrimer-sulfonamide complex, integrating chemistry, biology, and nanoscience. scholarsjournal.net

Open Science and Data Sharing: The establishment of open-access databases and platforms for sharing chemical and biological data on sulfonamides can accelerate research by enabling data-driven discovery and avoiding the duplication of efforts. Collaborative drug discovery platforms are emerging that integrate data management with AI-powered design tools to enhance research efforts. collaborativedrug.com

By fostering a collaborative and interdisciplinary research environment, the scientific community can unlock the full potential of this compound and the broader class of sulfonamide compounds, leading to new discoveries that can benefit society in numerous ways.

Q & A

Q. Basic

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-methoxyphenyl group (e.g., methoxy singlet at ~3.8 ppm) and sulfonamide NH protons (~10–12 ppm) .
  • X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation from EtOAc/hexane. Compare bond angles and torsion angles to analogous structures (e.g., N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]+^+: ~385.85 for C13_{13}H14_{14}N2_2O5_5S2_2) .

How should researchers design initial biological screening assays to evaluate the antitumor potential of this compound?

Q. Basic

  • In Vitro Cytotoxicity : Test against human cancer cell lines (e.g., HCT-116 colon or A549 lung) using MTT assays. Include galactose-containing media to stress oxidative phosphorylation (OXPHOS) pathways, as seen in related sulfonamides .
  • Carbonic Anhydrase Inhibition : Measure IC50_{50} values via stopped-flow CO2_2 hydration assay. Compare to Indisulam (IC50_{50} ~35 nM) to assess relative potency .
  • Cell Cycle Analysis : Use flow cytometry (propidium iodide staining) to detect G1/S phase arrest, a hallmark of sulfonamide antitumor agents .

What experimental strategies can elucidate the mechanism of action of this compound in cancer cells?

Q. Advanced

  • Proteomics and Target Engagement : Employ thermal shift assays (CETSA) to identify protein targets. For example, Indisulam binds DCAF15, inducing RBM39 degradation; similar pull-down assays with tagged compounds can reveal interactors .
  • CRISPR-Cas9 Knockout Screens : Validate target dependency by knocking out candidate genes (e.g., DCAF15) and assessing resistance to cytotoxicity .
  • Metabolic Profiling : Measure ATP levels (luciferase assays) and mitochondrial respiration (Seahorse Analyzer) to determine OXPHOS inhibition, as seen in benzene-1,4-disulfonamide derivatives .

How do structural modifications at the N-substituent position influence the inhibitory potency of benzene-1,4-disulfonamide derivatives?

Q. Advanced

  • SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 3-Cl-indole) or bulky substituents. For example:
    • Indisulam Analogs : 3-Chloro-indole substitution enhances carbonic anhydrase inhibition (IC50_{50} < 50 nM) .
    • OXPHOS Inhibitors : Bulky groups (e.g., DX3-234) improve complex I inhibition (IC50_{50} ~200 nM) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like CA IX or DCAF15. Correlate with experimental IC50_{50} values .

How can researchers address contradictions in biological activity data across different assay conditions?

Q. Advanced

  • Assay Standardization : Control variables like media composition (e.g., glucose vs. galactose for OXPHOS dependency) and cell confluency .
  • Orthogonal Validation : Confirm cytotoxicity results with clonogenic assays alongside MTT data. For target engagement, combine CETSA with siRNA knockdown .
  • Meta-Analysis : Pool data from multiple replicates and independent labs using platforms like PubChem BioAssay. Highlight batch-to-batch compound purity (HPLC ≥98%) as a critical factor .

What methodologies are recommended for analyzing the metabolic stability and pharmacokinetics of this compound in preclinical models?

Q. Advanced

  • In Vivo PK Studies : Administer via intravenous/oral routes in mice. Collect plasma at timed intervals and quantify via LC-MS/MS. Key parameters: t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Microsomal Stability : Incubate with liver microsomes (human/mouse) to assess CYP-mediated metabolism. Use NADPH cofactor and monitor parent compound depletion over 60 minutes .
  • Tissue Distribution : Employ radiolabeled 14C^{14}C-compound and autoradiography to evaluate tumor penetration vs. normal tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.